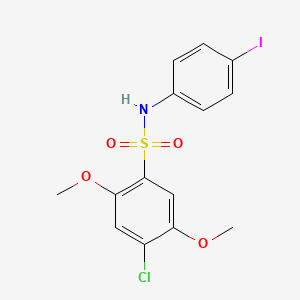![molecular formula C15H12Cl2F3NO4S B7454116 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7454116.png)
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-715, and has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.
Mécanisme D'action
TAK-715 works by inhibiting the activity of the enzyme p38 MAP kinase. This enzyme plays a key role in the inflammatory response, and by inhibiting its activity, TAK-715 has the potential to reduce inflammation and alleviate the symptoms of inflammatory diseases.
Biochemical and Physiological Effects
Studies have shown that TAK-715 has a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, TAK-715 has been shown to have antioxidant effects and to inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TAK-715 in laboratory experiments is its potent inhibitory effect on p38 MAP kinase. This makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of using TAK-715 is its potential toxicity. Studies have shown that TAK-715 can have toxic effects on certain cell types, and care must be taken when using this compound in laboratory experiments.
Orientations Futures
There are several potential future directions for research on TAK-715. One area of interest is the development of more potent and selective inhibitors of p38 MAP kinase. Another area of interest is the investigation of the potential use of TAK-715 as a treatment for other diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the potential toxic effects of TAK-715 and to develop strategies to mitigate these effects.
Méthodes De Synthèse
The synthesis of 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide is a complex process that involves several steps. The first step involves the synthesis of 2,5-dimethoxybenzenesulfonyl chloride, which is then reacted with 2-chloro-5-(trifluoromethyl)aniline to form the intermediate product. This intermediate is then reacted with 4-chloroaniline to produce the final product, TAK-715.
Applications De Recherche Scientifique
TAK-715 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of TAK-715 as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Studies have shown that TAK-715 is a potent inhibitor of the enzyme p38 MAP kinase, which plays a key role in the inflammatory response. By inhibiting this enzyme, TAK-715 has the potential to reduce inflammation and alleviate the symptoms of inflammatory diseases.
Propriétés
IUPAC Name |
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2F3NO4S/c1-24-12-7-14(13(25-2)6-10(12)17)26(22,23)21-11-5-8(15(18,19)20)3-4-9(11)16/h3-7,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJBQVWNDOZECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2F3NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

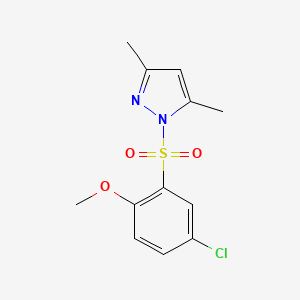

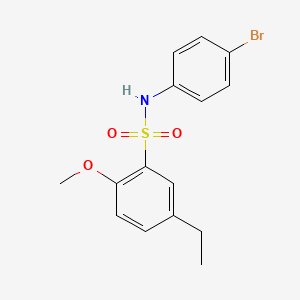
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-N-methylbenzamide](/img/structure/B7454056.png)
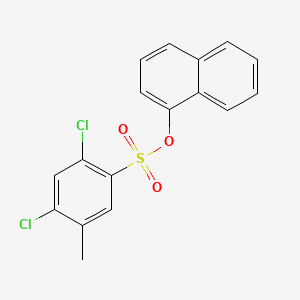
![3-Cyclopropyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7454071.png)
![2-[5-(2-methylcyclopropyl)furan-2-yl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B7454078.png)
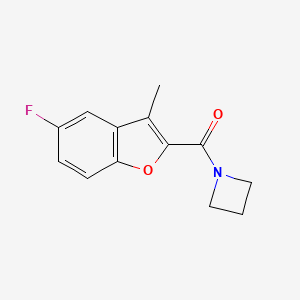
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid;hydrate](/img/structure/B7454088.png)
![5-Cyclopropyl-3-[[4-(4-fluorophenyl)sulfonyl-1,4-diazepan-1-yl]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7454095.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7454102.png)
![2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7454108.png)

